tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate: is a chemical compound commonly used in organic synthesis, particularly as a protecting group for amines. This compound is part of the carbamate family, which are esters of carbamic acid. The tert-butyl group provides stability and ease of removal under specific conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate typically involves the reaction of a piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium azide. The reaction proceeds through the formation of an acyl azide intermediate, which then rearranges to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the amine .
Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for use in pharmaceutical research and development .
Industry: In the chemical industry, this compound is used in the production of various intermediates and final products. Its role as a protecting group is crucial in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The removal of the tert-butyl group is typically achieved using strong acids like trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl group and formation of the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness: tert-Butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate is unique due to its specific structure, which provides both stability and ease of removal. Compared to other carbamates, it offers a balance between protecting the amine and allowing for selective reactions on other functional groups .
This compound’s versatility and stability make it a valuable tool in various fields, from organic synthesis to pharmaceutical research.
Biological Activity
Tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate, a compound with the CAS number 2841003-94-7, is a carbamate derivative that has garnered interest in pharmacological research due to its potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can act as inhibitors of key enzymes involved in neurodegenerative diseases. For instance, studies have shown that related compounds can inhibit acetylcholinesterase and β-secretase activities, which are crucial in the pathogenesis of Alzheimer's disease (AD) .
Neuroprotective Effects
In vitro studies have demonstrated that this class of compounds may offer neuroprotective effects against amyloid beta-induced toxicity. Specifically, they have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and diminish oxidative stress markers in astrocyte cultures exposed to amyloid beta .
Multi-target Approach
The compound's design suggests a multi-target mechanism, potentially addressing various pathways involved in neurodegeneration. By targeting multiple molecular sites, it may provide a more effective strategy in modifying the progression of diseases like Alzheimer's compared to single-target drugs .
Study 1: Neuroprotection Against Amyloid Beta
In a study assessing the protective effects of related compounds on astrocytes, researchers found that treatment with these compounds significantly reduced cell death induced by amyloid beta . The results highlighted a decrease in β-secretase activity and amyloid plaque formation, suggesting a potential therapeutic role for this class of compounds in Alzheimer's disease.
Study 2: Pharmacokinetic Profile
Another investigation focused on the pharmacokinetics of similar carbamate derivatives indicated favorable absorption and distribution characteristics in animal models. However, bioavailability issues were noted, which could limit effectiveness in vivo .
Study 3: Comparative Efficacy with Established Treatments
In comparative studies against established treatments like galantamine, the new compound exhibited moderate efficacy but did not reach statistical significance. This suggests that while promising, further optimization may be necessary to enhance its therapeutic potential .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-[[(2R)-6-oxopiperidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-7-8-5-4-6-9(14)13-8/h8H,4-7H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI Key |
WMKHQNBBBFMHBU-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCC(=O)N1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(=O)N1 |
Origin of Product |
United States |
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